methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Overview
Description
Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-1H-pyrrole-3-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrolo[3,2-b]pyridine ring can undergo oxidation or reduction under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Usually performed under acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Yields derivatives with different functional groups replacing the chlorine atom.
Oxidation: Produces oxidized forms of the pyrrolo[3,2-b]pyridine ring.
Reduction: Results in reduced forms of the pyrrolo[3,2-b]pyridine ring.
Hydrolysis: Generates 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
Scientific Research Applications
Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: Serves as a probe to study biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Chemical Biology: Utilized in the development of chemical probes to investigate protein-ligand interactions and enzyme activities.
Pharmaceutical Industry: Employed in the synthesis of drug candidates and optimization of lead compounds.
Mechanism of Action
The mechanism of action of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is largely dependent on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The compound’s structure allows it to interact with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, thereby modulating biological activities.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-pyrrolo[2,3-b]pyridine: Shares a similar core structure but differs in the position of the chlorine atom.
Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate: Similar ester functionality but with a bromine atom instead of chlorine.
5-chloro-1H-indole-3-carboxylate: Contains an indole ring instead of a pyrrolo[3,2-b]pyridine ring.
Uniqueness
Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is unique due to its specific substitution pattern and ester functionality, which confer distinct chemical reactivity and biological activity. Its ability to serve as a versatile intermediate in the synthesis of various bioactive compounds highlights its importance in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)5-4-11-6-2-3-7(10)12-8(5)6/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZWHSBXYRHMLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1N=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101158465 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 5-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101158465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638760-73-2 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 5-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638760-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 5-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101158465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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